1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Description
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative characterized by benzyloxymethyl groups at positions 1 and 3, a ketone group at position 2, and a carbaldehyde moiety at position 3. This compound belongs to the imidazole class, which is widely studied for its diverse reactivity and applications in medicinal chemistry, catalysis, and material science.
Properties
IUPAC Name |
2-oxo-1,3-bis(phenylmethoxymethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-12-19-11-21(15-25-13-17-7-3-1-4-8-17)20(24)22(19)16-26-14-18-9-5-2-6-10-18/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZJXJSELROYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(N(C2=O)COCC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via benzylation reactions, where benzyl chloride reacts with the imidazole derivative in the presence of a base such as sodium hydride.
Oxidation to Form the Aldehyde Group: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group at the 4-position of the imidazole ring. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyloxy groups may also play a role in modulating the compound’s interaction with biological membranes and receptors.
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS: 72864-28-9)
- Structure : Lacks the benzyloxymethyl groups at positions 1 and 3.
- Properties :
- Simpler structure with higher polarity due to the absence of benzyl ethers.
- Lower molecular weight (MW: ~138.12 g/mol) compared to the target compound (MW: ~382.41 g/mol).
- Higher aqueous solubility but reduced lipid bilayer penetration.
- Applications : Serves as a precursor for synthesizing more complex imidazole derivatives. The carbaldehyde group enables Schiff base formation or nucleophilic additions .
Ethyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
- Structure : Replaces the carbaldehyde with an ethyl benzoate group.
- Properties: The ester group introduces hydrolytic instability under acidic/basic conditions.
- Applications : Used in photochemical studies or as a fluorophore precursor .
Benzimidazole Analogues
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide (Compound 36)
- Structure: Contains a benzimidazole core fused to a benzene ring, with a cyanomethylbenzamide substituent.
- Properties :
- Higher rigidity due to the fused aromatic system.
- Demonstrated potency as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor (IC₅₀: ~50 nM).
- Synthesis : Requires column chromatography (PE/EtOAc 3:7) for purification, indicating moderate polarity .
1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole
- Structure : A bibenzoimidazole with alkyl substituents.
- Properties :
- Extended conjugation enhances UV absorption, relevant in spectroscopy.
- Reduced solubility in polar solvents due to hydrophobic alkyl chains.
- Applications : Explored in supramolecular chemistry and as a ligand for metal coordination .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) | Applications |
|---|---|---|---|---|
| Target Compound | ~382.41 | Benzyloxymethyl, Carbaldehyde | N/A | Drug intermediates, Conjugation |
| 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde | ~138.12 | Carbaldehyde | 98 | Precursor synthesis |
| Ethyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate | ~260.27 | Ester, Imidazole | N/A | Photochemical studies |
| Compound 36 | ~385.43 | Benzimidazole, Cyano, Benzamide | N/A | IDO1 inhibition |
| 1,7′-Dimethyl-2′-propyl-bibenzo[d]imidazole | ~318.43 | Bibenzimidazole, Alkyl | N/A | Supramolecular chemistry |
Research Findings and Functional Implications
- Reactivity : The target compound’s carbaldehyde group is more electrophilic than the ester in Ethyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate, enabling faster nucleophilic additions .
- Biological Activity : Unlike Compound 36, the target compound lacks a benzimidazole core, which may limit enzyme-binding affinity but improve metabolic stability due to reduced aromaticity .
- Synthetic Challenges : The benzyloxymethyl groups introduce steric hindrance, complicating purification compared to simpler imidazoles like CAS 72864-28-9 .
Biological Activity
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS No. 896141-21-2) is a complex organic compound with significant potential in medicinal chemistry. Its structure features an imidazole ring, which is known for various biological activities. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O4. Its structure consists of:
- Two benzyloxy groups,
- A 2-oxo group,
- An imidazole ring.
This unique configuration suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds containing imidazole derivatives. The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction via caspase activation |
| 1,3-Bis[(benzyloxy)methyl]-2-oxo... | TBD | TBD | TBD |
NMDA Receptor Modulation
Another area of interest is the compound's potential as an NMDA receptor antagonist. Related imidazole derivatives have been identified as selective blockers for NMDA receptors, which are crucial in neuroprotection and the treatment of neurodegenerative diseases . The modulation of these receptors can lead to therapeutic effects in conditions like Alzheimer's disease and other cognitive disorders.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of various imidazole derivatives. It was found that modifications at specific positions on the imidazole ring could significantly enhance biological activity against cancer cells . The research indicated that compounds with benzyloxy substituents demonstrated improved selectivity and potency.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and efficacy of this compound. Preliminary animal studies have shown promising results in tumor reduction and survival rates when administered at optimal dosages.
Q & A
Basic: What are the key considerations for synthesizing 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde?
Methodological Answer:
The synthesis requires precise control of reaction conditions. For imidazole derivatives, refluxing in polar aprotic solvents (e.g., DMSO or ethanol) under inert atmospheres is critical to avoid side reactions . Intermediate purification via column chromatography (SiO₂, 20% EtOAc/hexane) ensures high purity, as demonstrated in analogous imidazole syntheses . Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing reaction time (e.g., 4–18 hours) are essential to maximize yield .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for benzyloxy groups (δ 4.5–5.5 ppm) and the imidazole carbonyl (δ ~160–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups, such as C=O (1650–1750 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches .
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation or skin contact; rinse with water immediately if exposed .
- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization .
- Catalyst Screening: Copper(I)/2-pyridonate systems improve coupling efficiency in imidazole derivatives .
- Temperature Gradients: Gradual heating (e.g., 60°C to reflux) minimizes decomposition. Post-reaction quenching with ice water enhances precipitate purity .
Advanced: What advanced spectroscopic methods resolve structural ambiguities?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions (e.g., benzyloxy methylene protons) .
- X-ray Crystallography: Determines absolute configuration when single crystals are obtained via slow evaporation (e.g., ethanol/water mixtures) .
- Dynamic NMR (DNMR): Probes conformational flexibility of the imidazole ring at variable temperatures .
Advanced: What computational approaches predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .
- MD Simulations: Assesses stability in solvent environments, informing solubility and degradation pathways .
Advanced: How can researchers address contradictory spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR/MS data with synthetic intermediates to identify impurities (e.g., unreacted benzyloxy precursors) .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks in NMR .
- Paramagnetic Relaxation Agents: Add Cr(acac)₃ to simplify ¹³C NMR spectra by broadening unwanted signals .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
